

Physical and chemical properties of 3-((dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino- <i>N,N</i> -dimethylbenzylamine
Cat. No.:	B1266581

[Get Quote](#)

An In-depth Technical Guide to 3-((Dimethylamino)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Dimethylamino)methyl)aniline, with the CAS number 27958-77-6, is an aromatic amine containing both a primary aniline amine and a tertiary dimethylamino group attached to a benzyl substituent. This unique structural arrangement suggests its potential as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialized chemicals. This guide provides a comprehensive overview of its known physical and chemical properties, compiled from available data.

Chemical Structure and Properties

The structure of 3-((dimethylamino)methyl)aniline features a benzene ring substituted with an amino group at position 1 and a (dimethylamino)methyl group at position 3.

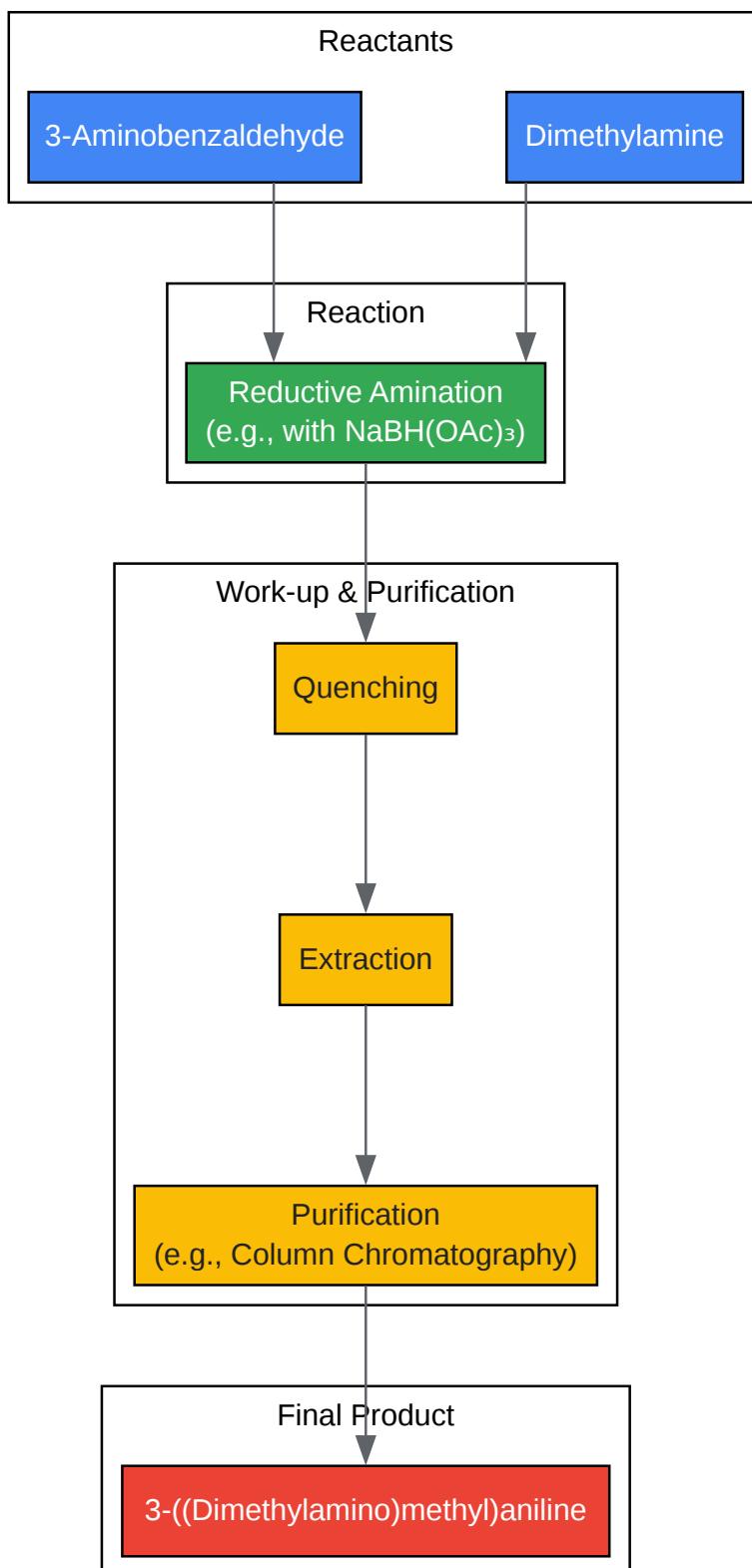
Table 1: General and Physical Properties of 3-((Dimethylamino)methyl)aniline

Property	Value	Source
CAS Number	27958-77-6	[1]
Molecular Formula	C ₉ H ₁₄ N ₂	[2]
Molecular Weight	150.22 g/mol	[2]
Boiling Point	235.7 ± 15.0 °C at 760 mmHg (Predicted)	
Melting Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Table 2: Computed Chemical Properties of 3-((Dimethylamino)methyl)aniline

Property	Value	Source
XLogP3	1.3	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	
Topological Polar Surface Area	29.3 Å ²	
Heavy Atom Count	11	
Formal Charge	0	

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.


Spectral Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for 3-((dimethylamino)methyl)aniline are not readily available in public databases. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound.

Synthesis

A detailed, experimentally verified protocol for the synthesis of 3-((dimethylamino)methyl)aniline is not widely published. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. One potential method involves the reductive amination of 3-aminobenzaldehyde with dimethylamine.

Below is a generalized workflow for such a synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 3-((dimethylamino)methyl)aniline.

Experimental Protocol (Hypothetical)

Objective: To synthesize 3-((dimethylamino)methyl)aniline via reductive amination of 3-aminobenzaldehyde.

Materials:

- 3-Aminobenzaldehyde
- Dimethylamine (e.g., 2M solution in THF)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Dissolve 3-aminobenzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the dimethylamine solution to the flask and stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.
- Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 3-((dimethylamino)methyl)aniline.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of 3-((dimethylamino)methyl)aniline are not extensively documented. However, based on its structure, the following can be inferred:

- Aniline Moiety: The primary amino group on the aniline ring is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation, which may lead to coloration of the compound upon exposure to air and light.
- Tertiary Amine: The dimethylamino group is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile.
- Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation, particularly oxidation of the aniline group. It is likely incompatible with strong oxidizing agents and strong acids.

Biological Activity and Applications

There is limited specific information regarding the biological activity of 3-((dimethylamino)methyl)aniline. However, the aniline scaffold is present in a wide range of biologically active molecules and pharmaceuticals. Its structural motifs suggest potential applications as an intermediate in the synthesis of:

- Enzyme inhibitors: The amino and dimethylamino groups can serve as key binding elements for interaction with enzyme active sites.
- Receptor ligands: The aromatic ring and amine functionalities are common features in ligands for various receptors.
- Dyes and probes: Aniline derivatives are foundational in the synthesis of various dyes, and this compound could be functionalized to create fluorescent probes for biological imaging.

Further research is required to elucidate any specific biological activities of this compound.

Safety Information

Based on data for similar aniline derivatives, 3-((dimethylamino)methyl)aniline should be handled with care.

Table 3: General Safety Information

Hazard	Precaution
Toxicity	Potentially toxic if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Irritation	May cause skin and eye irritation. Avoid contact with skin and eyes.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Users should always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3-((Dimethylamino)methyl)aniline [myskinrecipes.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-((dimethylamino)methyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266581#physical-and-chemical-properties-of-3-dimethylamino-methyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com